2-Fluoro-2-deoxy-D-glucose

Beschreibung

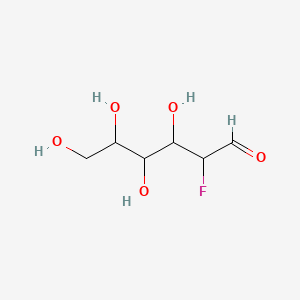

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311592 | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29702-43-0, 38440-79-8, 86783-82-6 | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29702-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-fluoromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-2-DEOXY-D-GLUCOSE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDEOXYGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-2-deoxy-D-glucose (FDG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-Fluoro-2-deoxy-D-glucose (FDG), a critical radiopharmaceutical for positron emission tomography (PET) imaging. The document details the predominant synthesis routes—electrophilic and nucleophilic fluorination—and outlines the subsequent purification and quality control measures necessary for clinical applications.

Introduction to this compound (FDG)

2-Deoxy-2-[¹⁸F]fluoro-D-glucose, commonly known as FDG, is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting radioisotope fluorine-18.[1] This structural similarity allows FDG to be taken up by cells, particularly those with high glucose metabolism such as cancerous tumors, through the same transport mechanisms as glucose.[2][3] Once inside the cell, FDG is phosphorylated by hexokinase to FDG-6-phosphate.[3] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and becomes trapped within the cell, enabling the visualization of metabolic activity via PET imaging.[2][3] The synthesis of [¹⁸F]FDG was first described in the 1970s at Brookhaven National Laboratory.[3]

Synthesis of [¹⁸F]FDG

The production of [¹⁸F]FDG can be achieved through two primary methods: electrophilic fluorination and nucleophilic fluorination. While historically significant, electrophilic fluorination has been largely superseded by the more efficient and higher-yielding nucleophilic substitution method.[2][4][5]

Electrophilic Fluorination

The initial synthesis of [¹⁸F]FDG was accomplished via electrophilic fluorination.[2][3] This method typically involves the reaction of a fluorinating agent, such as gaseous [¹⁸F]F₂, with a glycal precursor.

A common precursor for this reaction is 3,4,6-tri-O-acetyl-D-glucal.[2][6] The [¹⁸F]F₂ is passed through a solution of the precursor, leading to the addition of fluorine across the double bond.[4] Subsequent hydrolysis removes the acetyl protecting groups to yield [¹⁸F]FDG.[6][7] A notable drawback of this method is the production of a mixture of isomers, primarily 2-[¹⁸F]fluoro-2-deoxy-D-glucose and 2-[¹⁸F]fluoro-2-deoxy-D-mannose (2-FDM), which then require separation.[2][7][8]

Improvements to this method have included the use of other electrophilic fluorinating agents like acetylhypofluorite ([¹⁸F]CH₃CO₂F), which can offer higher yields and better control over the reaction.[2][9] However, the inherent limitations of lower specific activity and lower yields compared to nucleophilic methods have led to its diminished use in routine [¹⁸F]FDG production.[4][8]

Experimental Protocol: Electrophilic Fluorination with Acetyl Hypofluorite

This protocol is a generalized representation of the electrophilic fluorination method.

-

Preparation of Acetyl [¹⁸F]Hypofluorite: [¹⁸F]Fluorine gas is produced via a cyclotron and reacted with a solid sodium acetate (B1210297) trihydrate.[7]

-

Fluorination: The generated acetyl [¹⁸F]hypofluorite is then reacted with D-glucal in an aqueous solution.[9]

-

Hydrolysis: The reaction mixture is treated with hydrochloric acid (HCl) to remove the acetyl protecting groups.[9]

-

Purification: The resulting solution is passed through a series of columns, typically charcoal, an ion-retardation resin, and alumina, to yield an injectable solution of [¹⁸F]FDG.[9]

Nucleophilic Fluorination

Nucleophilic fluorination is the most widely used method for [¹⁸F]FDG synthesis due to its higher yields, shorter reaction times, and stereospecificity.[2][5][10] This method involves the nucleophilic substitution of a leaving group on a mannose precursor with [¹⁸F]fluoride.

The standard precursor for this reaction is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly referred to as mannose triflate.[4][11] The hydroxyl groups of the mannose molecule are protected by acetyl groups to ensure that fluorination occurs specifically at the C-2 position.[12] The triflate group at the C-2 position serves as an excellent leaving group.[4]

The synthesis is typically carried out in an automated module and involves several key steps:[13]

-

[¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water.[1][13][14] The aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin, such as a quaternary ammonium (B1175870) cartridge (QMA).[12][13]

-

Elution and Drying: The trapped [¹⁸F]fluoride is eluted from the resin using a solution containing a phase transfer catalyst, typically a potassium carbonate/Kryptofix 2.2.2 complex or a tetrabutylammonium (B224687) salt, in a mixture of acetonitrile (B52724) and water.[1][2][12] The water must then be removed azeotropically to create anhydrous conditions necessary for the nucleophilic substitution.[12]

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride complex is reacted with the mannose triflate precursor in a solvent such as acetonitrile.[2][15] The [¹⁸F]fluoride ion displaces the triflate group to form acetylated [¹⁸F]FDG.[12]

-

Hydrolysis: The acetyl protecting groups are removed by either acidic or basic hydrolysis to yield [¹⁸F]FDG.[4][14]

-

Purification: The final product is purified to remove any unreacted reagents, byproducts, and the phase transfer catalyst.[2][4]

Detailed Protocol for Automated Nucleophilic [¹⁸F]FDG Synthesis (Representative)

This protocol represents a generalized workflow for an automated synthesizer.

-

[¹⁸F]Fluoride Trapping: The [¹⁸O]water containing [¹⁸F]fluoride from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]fluoride. The [¹⁸O]water is recovered for reuse.[15]

-

Elution: The [¹⁸F]fluoride is eluted from the QMA cartridge with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.[13]

-

Azeotropic Drying: The water is removed by heating the solution under a stream of nitrogen or under vacuum. This step is repeated with additions of acetonitrile to ensure anhydrous conditions.[12]

-

Radiolabeling: A solution of mannose triflate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction mixture is heated to facilitate the nucleophilic substitution.[15]

-

Hydrolysis: After the labeling reaction, the solvent is evaporated. A solution of either hydrochloric acid or sodium hydroxide (B78521) is added, and the mixture is heated to remove the acetyl protecting groups.[4][16]

-

Purification: The crude [¹⁸F]FDG solution is passed through a series of purification cartridges.[2][4]

Purification of [¹⁸F]FDG

Purification of the final [¹⁸F]FDG product is a critical step to ensure its suitability for intravenous administration. This is typically achieved using a series of solid-phase extraction (SPE) cartridges.[2][4] While the exact configuration can vary between synthesis modules, a common setup includes:[16]

-

Cation Exchange Resin: Removes the Kryptofix 2.2.2 or tetrabutylammonium catalyst.[4]

-

Reverse Phase (C18) Cartridge: Removes unhydrolyzed and partially hydrolyzed intermediates, which are more lipophilic than the final FDG product.[4]

-

Alumina Column: Removes any remaining unreacted [¹⁸F]fluoride.[4]

-

Ion Retardation Resin: Can be used for neutralization and pH adjustment.[4]

The purified [¹⁸F]FDG solution is then passed through a sterile 0.22 µm filter into a sterile vial.[4]

Experimental Workflow: [¹⁸F]FDG Purification

Caption: A typical purification workflow for [¹⁸F]FDG.

Quality Control of [¹⁸F]FDG

To ensure patient safety and imaging quality, the final [¹⁸F]FDG product must undergo rigorous quality control testing as stipulated by pharmacopeias such as the USP, BP, and EP.[2][10] Key quality control parameters include:

-

Visual Inspection: The solution should be clear and free of particulate matter.[2][17]

-

pH: The pH of the final product should be within a physiologically acceptable range, typically between 4.5 and 8.5.[14]

-

Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and by gamma spectroscopy to identify the characteristic 511 keV peak of fluorine-18.[2][14] Radionuclidic purity should be greater than 99.5%.[14]

-

Radiochemical Purity: This is a measure of the proportion of the total radioactivity that is present as [¹⁸F]FDG. It is typically determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14][17] The radiochemical purity must generally be greater than 95%.[2][14]

-

Chemical Purity: This includes testing for the presence of the precursor (mannose triflate), the phase transfer catalyst (Kryptofix 2.2.2), and residual solvents (e.g., acetonitrile, ethanol).[2][14]

-

Sterility and Bacterial Endotoxins: The final product must be sterile and have endotoxin (B1171834) levels below the specified limits.[10][14]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and quality control of [¹⁸F]FDG.

Table 1: Comparison of [¹⁸F]FDG Synthesis Methods

| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination |

| Precursor | 3,4,6-tri-O-acetyl-D-glucal | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose |

| Radiochemical Yield (decay corrected) | ~40%[9] | 50-82%[5][14][18] |

| Synthesis Time | ~15-50 min[2][9] | ~21-50 min[2][19] |

| Radiochemical Purity | >95%[7][9] | >95%[2][14] |

| Key Advantage | Simpler initial setup | Higher yield and stereospecificity |

| Key Disadvantage | Lower yield, isomeric mixture | Requires anhydrous conditions |

Table 2: Quality Control Specifications for [¹⁸F]FDG

| Test | Specification | Method |

| Appearance | Clear, colorless, free of particulates | Visual Inspection |

| pH | 4.5 - 8.5 | pH meter or pH paper |

| Radionuclidic Purity | >99.5%[14] | Gamma Spectroscopy, Half-life determination |

| Radiochemical Purity | >95%[14] | TLC or HPLC |

| Kryptofix 2.2.2 | < 5 µg/mL | Gas Chromatography or Spot Test |

| Residual Solvents (e.g., Acetonitrile) | Varies by pharmacopeia | Gas Chromatography |

| Bacterial Endotoxins | < 175/V EU (V=max. recommended dose in mL)[14] | Limulus Amebocyte Lysate (LAL) Test |

| Sterility | Must be sterile | Incubation in growth media |

Signaling Pathways and Logical Relationships

[¹⁸F]FDG Synthesis and Purification Workflow

Caption: Overall workflow for [¹⁸F]FDG production.

References

- 1. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]

- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 4. nucleus.iaea.org [nucleus.iaea.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. acs.org [acs.org]

- 7. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Basics of Fluorodeoxyglucose Radiochemistry and Biology | Radiology Key [radiologykey.com]

- 9. Simple synthesis of F-18-labeled this compound: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. omicsonline.org [omicsonline.org]

- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 16. Significance of Cartridges and Resins used in a Purification Column during 18F-fluorodeoxyglucose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. researchgate.net [researchgate.net]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to the Cellular Uptake of 2-Fluoro-2-deoxy-D-glucose (FDG)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Fluoro-2-deoxy-D-glucose (FDG), a radiolabeled analog of glucose, is a cornerstone of molecular imaging, particularly in oncology, for visualizing tissues with high glucose metabolism. Understanding the intricate mechanisms of its cellular uptake is paramount for the accurate interpretation of positron emission tomography (PET) data and for the development of novel therapeutic strategies targeting metabolic pathways. This technical guide provides a comprehensive overview of the core mechanisms governing FDG cellular uptake, detailing the key molecular players, regulatory signaling cascades, and established experimental protocols for its measurement. Quantitative data on transport and enzyme kinetics are summarized, and critical pathways and workflows are visualized to facilitate a deeper understanding of this fundamental process in cell biology and diagnostic imaging.

The Core Mechanism: Transport and Intracellular Trapping

The cellular uptake of FDG is a two-step process that mirrors the initial stages of glycolysis, involving its transport across the cell membrane and subsequent intracellular phosphorylation. This "metabolic trapping" is the principle that allows for the accumulation and imaging of FDG in metabolically active cells.[1]

Membrane Transport: The Role of Glucose Transporters (GLUTs)

FDG, being a glucose analog, is primarily transported into cells by the family of facilitative glucose transporters (GLUTs).[2] These transporters mediate the facilitated diffusion of glucose and its analogs down their concentration gradient. While there are 14 known GLUT isoforms, GLUT1 and GLUT3 are the most significant for FDG uptake in the context of cancer and other highly metabolic tissues due to their high affinity for glucose and their frequent overexpression in malignant cells.[2]

-

GLUT1: This ubiquitously expressed transporter is responsible for the basal level of glucose uptake in a majority of cell types. Its overexpression is a well-documented characteristic of many cancers, directly contributing to the high FDG accumulation observed in tumors.[2]

-

GLUT3: Known for its very high affinity for glucose, GLUT3 is predominantly found in tissues with high energy demands, such as neurons and, notably, in various types of cancer cells.

Intracellular Phosphorylation: The Hexokinase Gateway

Once inside the cell, FDG is phosphorylated at the C6 position by the enzyme hexokinase (HK) , forming FDG-6-phosphate.[3] This phosphorylation is a critical step, as the addition of the negatively charged phosphate (B84403) group prevents FDG-6-phosphate from being transported back out of the cell through the GLUT transporters.[4]

Unlike glucose-6-phosphate, which is a substrate for further metabolism in the glycolytic pathway, FDG-6-phosphate is not significantly metabolized further.[3] This is because the fluorine atom at the C2 position hinders the action of phosphoglucose (B3042753) isomerase, the enzyme that would typically catalyze the next step in glycolysis. While some minor further metabolism can occur, for the purposes of PET imaging, FDG-6-phosphate is considered metabolically trapped within the cell. The activity of glucose-6-phosphatase, an enzyme that can dephosphorylate FDG-6-phosphate, is typically low in most tumor cells, further contributing to its intracellular accumulation.[4] The primary hexokinase isoforms involved in FDG phosphorylation in cancer cells are Hexokinase 1 (HK1) and Hexokinase 2 (HK2) .[5]

Quantitative Data on FDG Uptake

The efficiency of FDG uptake is determined by the kinetic properties of the GLUT transporters and hexokinases. These are typically characterized by the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which represents the maximum rate of transport or phosphorylation.

Table 1: Kinetic Parameters of Glucose Transporters for Glucose Analogs

| Transporter | Substrate | Km (mM) | Vmax (relative units) | Cell System | Reference |

| GLUT1 (rat) | 3-O-methylglucose | 26.2 | 3.5 nmol/min/cell | Xenopus oocytes | [6] |

| GLUT1 (bovine) | 2-deoxy-D-glucose | 9.8 ± 3.0 | 2582-4914 pmol/oocyte/15 min | Xenopus oocytes | [7] |

| GLUT1 (human) | 2-deoxy-D-glucose | 11.7 ± 3.6 | 2773-4914 pmol/oocyte/15 min | Xenopus oocytes | [7] |

| GLUT4 (rat) | 3-O-methylglucose | 4.3 | 0.7 nmol/min/cell | Xenopus oocytes | [6] |

Table 2: Kinetic Parameters of Hexokinase Isoforms for Glucose and FDG

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Hexokinase I (bovine) | Glucose | < FDG | - | Glioma cells | [8] |

| Hexokinase I (bovine) | FDG | > Glucose | - | Glioma cells | [8] |

| Hexokinase II (rat glioma) | Glucose | < FDG | - | Glioma cells | [8] |

| Hexokinase II (rat glioma) | FDG | > Glucose | - | Glioma cells | [8] |

Regulation of FDG Uptake by Signaling Pathways

The cellular uptake of FDG is not a static process but is dynamically regulated by a complex network of intracellular signaling pathways. These pathways are often dysregulated in cancer, leading to the characteristic increase in glucose metabolism known as the "Warburg effect."

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, a common event in many cancers, robustly stimulates FDG uptake through multiple mechanisms:[9]

-

Increased GLUT1 Translocation: Activated Akt promotes the translocation of GLUT1 from intracellular vesicles to the plasma membrane, thereby increasing the number of functional transporters available for FDG uptake.[10][11] This can be mediated by the phosphorylation and subsequent inhibition of thioredoxin-interacting protein (TXNIP), a protein that promotes GLUT1 endocytosis.[10]

-

Enhanced Hexokinase Activity: Akt can directly stimulate the activity of hexokinase, further promoting the intracellular trapping of FDG.[12]

-

mTOR-mediated Protein Synthesis: The downstream effector of Akt, mTOR, promotes the synthesis of proteins essential for glycolysis, including GLUT1 and various glycolytic enzymes.[13]

The c-Myc Oncogene

The transcription factor c-Myc is a master regulator of cellular metabolism and is frequently overexpressed in cancer. c-Myc drives increased glycolysis and, consequently, FDG uptake by directly upregulating the expression of a suite of genes involved in glucose metabolism.[14][15] These include:

-

GLUT1: Increasing the capacity for glucose and FDG transport.[16]

-

Hexokinase 2 (HK2): Enhancing the intracellular trapping of FDG.[16]

-

Other key glycolytic enzymes such as phosphofructokinase (PFKM) and enolase 1 (ENO1) .[14]

Inhibition of c-Myc has been shown to significantly decrease FDG uptake in lymphoma cell lines.[17]

Hypoxia and HIF-1α

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a potent stimulus for increased glucose metabolism. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) .[18] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes that promote adaptation to low oxygen, including those involved in glycolysis.[19]

HIF-1α enhances FDG uptake by upregulating the expression of:

-

GLUT1 and GLUT3: Increasing glucose and FDG transport into the cell.[20]

-

Hexokinase 1 and 2: Promoting the phosphorylation and trapping of FDG.[20]

-

Multiple other glycolytic enzymes, thereby increasing the overall glycolytic flux.[21]

Experimental Protocols for Measuring FDG Uptake

Accurate and reproducible measurement of FDG uptake is crucial for both basic research and clinical applications. The following are detailed methodologies for key experiments.

In Vitro FDG Uptake Assay in Cultured Cells

This protocol describes a standard method for measuring the uptake of radiolabeled FDG in adherent cell cultures.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)

-

[¹⁸F]FDG or [³H]2-deoxy-D-glucose ([³H]2-DG)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail (for [³H]2-DG)

-

Gamma counter or liquid scintillation counter

-

Multi-well plates (e.g., 24-well or 12-well)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Cell Treatment (Optional): If investigating the effect of a compound, treat the cells for the desired duration before the uptake assay.

-

Glucose Starvation: Aspirate the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours to deplete intracellular glucose stores and upregulate GLUT transporters.

-

Initiation of Uptake: Add KRH buffer containing a known concentration of radiolabeled FDG or 2-DG (e.g., 1-10 µCi/mL) to each well. Incubate for a defined period (e.g., 10-60 minutes) at 37°C. A shorter incubation time is often preferred to measure the initial uptake rate.[22]

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification of Radioactivity:

-

For [¹⁸F]FDG, transfer the lysate to tubes and measure the radioactivity using a gamma counter.

-

For [³H]2-DG, transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration in each well using a standard protein assay.

-

Data Analysis: Express the FDG/2-DG uptake as counts per minute (CPM) or disintegrations per minute (DPM) per microgram of protein.

In Vivo FDG Uptake Measurement in Animal Models (Micro-PET)

This protocol provides a general workflow for measuring FDG uptake in tumor-bearing mice using a preclinical PET scanner.

Materials:

-

Tumor-bearing mice (e.g., xenograft or genetically engineered models)

-

[¹⁸F]FDG

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Preclinical PET/CT or PET/MRI scanner

-

Dose calibrator

-

Sterile saline

Procedure:

-

Animal Preparation: Fast the mice for 6-12 hours before the scan to reduce background FDG uptake in tissues like muscle and brown adipose tissue.[23] Keep the animals warm on a heating pad before and during the procedure to minimize brown fat activation.[24]

-

Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).[24]

-

FDG Administration: Administer a known amount of [¹⁸F]FDG (e.g., 70-75 µCi) via intravenous (tail vein) or intraperitoneal injection.[24][25] Intravenous injection provides more rapid and consistent delivery.[23]

-

Uptake Period: Allow the FDG to distribute and accumulate in the tissues for a specific period, typically 60 minutes. Keep the animal anesthetized and warm during this time.[24]

-

PET/CT Imaging: Place the anesthetized mouse in the scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a PET scan (e.g., 10-20 minutes).[23]

-

Image Reconstruction and Analysis: Reconstruct the PET and CT images. Using image analysis software, draw regions of interest (ROIs) around the tumor and other relevant tissues.

-

Data Quantification: Calculate the standardized uptake value (SUV) for the tumor and other tissues. The SUV normalizes the radioactivity concentration to the injected dose and the animal's body weight.

Conclusion

The cellular uptake of this compound is a multi-faceted process orchestrated by glucose transporters, hexokinases, and a complex web of intracellular signaling pathways. A thorough understanding of these mechanisms is indispensable for researchers and clinicians in oncology and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting studies that leverage FDG as a biomarker of cellular metabolism. The continued elucidation of the regulatory networks governing FDG uptake will undoubtedly pave the way for more precise diagnostic tools and innovative therapeutic interventions targeting the metabolic vulnerabilities of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 5. Khan Academy [khanacademy.org]

- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. MYC-induced Cancer Cell Energy Metabolism and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role for Myc in Coordinating Glycolysis, Oxidative Phosphorylation, Glutaminolysis, and Fatty Acid Metabolism in Normal and Neoplastic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of glucose uptake in lymphoma cell lines by c-MYC- and PI3K-dependent signaling pathways and impact of glycolytic pathways on cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIF-1α switches the functionality of TGF-β signaling via changing the partners of smads to drive glucose metabolic reprogramming in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

The Biochemical Pathway of 2-Fluoro-2-deoxy-D-glucose-6-phosphate Trapping: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underpinning the trapping of 2-Fluoro-2-deoxy-D-glucose (FDG) as this compound-6-phosphate (FDG-6-P), a cornerstone of modern molecular imaging. This guide details the key transport and enzymatic steps, presents relevant quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visualizations of the core concepts.

Core Principles: The Metabolic Trapping of a Glucose Analog

The utility of FDG in imaging, particularly in oncology, stems from its ability to mimic glucose and enter cells with high metabolic activity. However, a key structural difference—the substitution of the hydroxyl group at the C-2 position with a fluorine-18 (B77423) atom—prevents its further metabolism, leading to its intracellular accumulation. This "metabolic trap" is the basis for its use in Positron Emission Tomography (PET).[1]

The process can be broken down into three primary stages:

-

Facilitated Diffusion via Glucose Transporters (GLUTs): Like glucose, FDG is transported across the cell membrane by a family of facilitative glucose transporters.[1] GLUT1 and GLUT3 are the primary transporters responsible for FDG uptake in many cancer cells and are often overexpressed in malignant tissues.[2] This transport is a passive process, driven by the concentration gradient of FDG.

-

Phosphorylation by Hexokinase: Once inside the cell, FDG is phosphorylated by the enzyme hexokinase (HK) to form FDG-6-P.[1] This reaction is analogous to the first step of glycolysis where glucose is phosphorylated to glucose-6-phosphate. The phosphorylation of FDG is a critical step, as the addition of the negatively charged phosphate (B84403) group prevents FDG-6-P from diffusing back across the cell membrane.[1]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is a substrate for phosphoglucose (B3042753) isomerase and proceeds through the glycolytic pathway, FDG-6-P is a poor substrate for this enzyme.[3] This effectively halts its further metabolism. While a small fraction of FDG-6-P can be dephosphorylated back to FDG by glucose-6-phosphatase (G6Pase), this enzyme's activity is often low in many tumor types.[4][5] The net result is the intracellular accumulation of FDG-6-P, which is directly proportional to the rate of glucose transport and phosphorylation.

Quantitative Data Presentation

The efficiency of FDG trapping is determined by the kinetic properties of the transporters and enzymes involved. The following tables summarize key quantitative data for GLUT1 and Hexokinase, comparing their affinities and maximum reaction velocities for both glucose and FDG.

Table 1: Kinetic Parameters of Glucose Transporter 1 (GLUT1)

| Substrate | Michaelis-Menten Constant (Km) | Notes |

| D-Glucose | 1-7 mM | The affinity of GLUT1 for glucose is in the low millimolar range, allowing for efficient transport at physiological blood glucose concentrations.[6] |

| 2-FDG | Higher Km than Glucose (lower affinity) | While specific Km values are less commonly reported, studies suggest that the affinity of GLUT1 for FDG is generally lower than for glucose. |

Table 2: Kinetic Parameters of Hexokinase (HK)

| Enzyme Isoform | Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Notes |

| Hexokinase I | D-Glucose | 0.03-0.1 mM | - | High affinity for glucose, found in most tissues.[7] |

| 2-FDG | ~0.12 mM | Lower than for Glucose | Has a slightly lower affinity for FDG compared to glucose.[8] | |

| Hexokinase II | D-Glucose | 0.1-0.3 mM | - | High affinity, often overexpressed in cancer cells. |

| 2-FDG | ~0.25 mM | Lower than for Glucose | Similar to HK I, it has a slightly lower affinity for FDG than for glucose. | |

| Glucokinase (HK IV) | D-Glucose | 5-10 mM | High | Low affinity, primarily found in the liver and pancreas, acts as a glucose sensor.[7] |

| 2-FDG | - | - | Not a primary enzyme for FDG phosphorylation in most tumors. |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the biochemical pathway of FDG-6-P trapping.

Protocol 1: In Vitro 2-FDG Uptake Assay in Cancer Cells

This protocol describes a method to measure the uptake of non-radioactive 2-FDG in cultured cancer cells, which can be quantified using a colorimetric or fluorometric glucose assay kit after cell lysis.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glucose-free DMEM

-

This compound (2-FDG)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Glucose assay kit (colorimetric or fluorometric)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 48 hours at 37°C and 5% CO2.[9]

-

Glucose Starvation: Remove the complete medium and wash the cells twice with warm PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 1 hour to deplete intracellular glucose stores.[9]

-

FDG Incubation: Prepare a working solution of 2-FDG in glucose-free DMEM at the desired concentration (e.g., 100 µM). Remove the starvation medium and add 100 µL of the 2-FDG solution to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C.[10]

-

Uptake Termination and Washing: To stop the uptake, quickly remove the 2-FDG solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.

-

Quantification: Use a commercially available glucose assay kit to measure the concentration of 2-FDG in the cell lysates according to the manufacturer's instructions. The amount of 2-FDG is proportional to the colorimetric or fluorescent signal.

-

Data Normalization: Normalize the 2-FDG uptake to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Fluorometric Hexokinase Activity Assay

This protocol outlines a coupled enzyme assay to measure the activity of hexokinase in cell lysates. The production of NADPH, which is proportional to hexokinase activity, is measured fluorometrically.[11][12]

Materials:

-

Cell or tissue lysate

-

Hexokinase Assay Buffer

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Fluorometric probe (e.g., Resorufin)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare a master mix containing Hexokinase Assay Buffer, glucose, ATP, NADP+, G6PDH, and the fluorometric probe at the concentrations recommended by the assay kit manufacturer.

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[13]

-

Assay Initiation: Add 50 µL of the master mix to each well of a 96-well black microplate. Add 50 µL of the cell lysate to the corresponding wells. For a background control, add 50 µL of assay buffer instead of the lysate.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11] Measure the fluorescence intensity every 1-2 minutes for a period of 10-40 minutes.

-

Data Analysis: Calculate the rate of increase in fluorescence over time (slope) for each sample. Subtract the slope of the background control from the sample slopes. The hexokinase activity is proportional to the corrected rate of fluorescence increase.

Protocol 3: Colorimetric Glucose-6-Phosphatase Activity Assay

This protocol describes a method to measure the activity of glucose-6-phosphatase by quantifying the amount of inorganic phosphate released from glucose-6-phosphate.[14]

Materials:

-

Cell or tissue lysate

-

Assay Buffer (e.g., HEPES buffer, pH 7.0)

-

Glucose-6-phosphate (G6P)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.

-

Reaction Setup: In a 96-well plate, add a specific amount of cell lysate to each well. For a negative control, use heat-inactivated lysate.

-

Reaction Initiation: Add a solution of G6P to each well to start the reaction. Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Quantification: Create a standard curve using a known concentration of phosphate standard. Use the standard curve to determine the amount of phosphate produced in each sample.

-

Activity Calculation: Calculate the G6Pase activity as the amount of phosphate produced per unit time per milligram of protein.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biochemical pathway and a typical experimental workflow for studying FDG trapping.

Caption: Biochemical pathway of FDG trapping.

Caption: Workflow for in vitro FDG uptake assay.

References

- 1. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. FDG uptake in cancer: a continuing debate [thno.org]

- 5. Glucose-6-phosphatase Expression-Mediated [18F]FDG Efflux in Murine Inflammation and Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]

- 8. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased [18F]FDG uptake of radiation-induced giant cells: a single-cell study in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Hexokinase Activity检测试剂盒 (Fluorometric) (ab211103)| Abcam中文官网 [abcam.cn]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Revolutionary Tracer: An In-depth Technical Guide to the Discovery and History of 2-Fluoro-2-deoxy-D-glucose (FDG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 2-Fluoro-2-deoxy-D-glucose (FDG) as a cornerstone of modern medical imaging. Delving into the foundational science, this document details the key experiments, methodologies, and quantitative data that marked the development of this revolutionary tracer. From its conceptual origins rooted in the unique metabolic properties of cancer cells to its synthesis and first applications in humans, this guide offers a deep dive into the science that propelled FDG to the forefront of diagnostic imaging.

The Historical and Scientific Foundation

The story of FDG begins not with its synthesis, but with a fundamental observation in cancer biology. In the 1920s, Otto Warburg noted that cancer cells exhibit a high rate of glycolysis, converting glucose to lactate (B86563) even in the presence of oxygen—a phenomenon now famously known as the "Warburg effect." This metabolic shift suggested that a radiolabeled glucose analog could potentially be used to visualize tumors.

The first synthesis of the non-radioactive form of this compound was achieved in 1969 by Josef Pacák, Zdeněk Točik, and Miloslav Černý at Charles University in Prague.[1][2] This was a crucial first step, demonstrating the chemical feasibility of creating this glucose analog.

A pivotal moment in the history of medical imaging arrived in 1978 when Tatsuo Ido, Alfred P. Wolf, and their colleagues at Brookhaven National Laboratory successfully synthesized the positron-emitting form, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[3][4] This achievement paved the way for its use in Positron Emission Tomography (PET), a then-emerging imaging modality. The first human images using [¹⁸F]FDG were generated in August 1976 by researchers at the Hospital of the University of Pennsylvania, led by Abass Alavi and Martin Reivich, marking a new era in the study of in-vivo metabolism.[5][6][7]

The Biochemical Principle: Metabolic Trapping

The efficacy of FDG as an imaging agent lies in the principle of "metabolic trapping." Once administered, [¹⁸F]FDG is transported into cells via glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[8] Inside the cell, the enzyme hexokinase phosphorylates [¹⁸F]FDG, converting it to [¹⁸F]FDG-6-phosphate.[8]

Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, [¹⁸F]FDG-6-phosphate cannot be readily isomerized to fructose-6-phosphate (B1210287) due to the presence of the fluorine atom at the C-2 position.[9] This effectively "traps" the radiolabeled molecule within the cell. While dephosphorylation by glucose-6-phosphatase can occur, it is a slow process.[5] The accumulation of [¹⁸F]FDG-6-phosphate in cells with high glucose uptake, such as cancer cells, allows for their visualization with a PET scanner.

Biochemical pathway of [¹⁸F]FDG uptake and metabolic trapping.

Key Experimental Protocols

First Synthesis of [¹⁸F]FDG (Ido, Wolf, et al., 1978)

The pioneering synthesis of [¹⁸F]FDG was achieved through electrophilic fluorination.[4][10]

Objective: To synthesize [¹⁸F]FDG by reacting [¹⁸F]-labeled molecular fluorine with a protected glucose derivative.

Methodology:

-

Precursor: 3,4,6-tri-O-acetyl-D-glucal was used as the precursor molecule.[10]

-

Fluorination: The precursor was treated with [¹⁸F]-labeled molecular fluorine ([¹⁸F]F₂).[10] This reaction resulted in the addition of fluorine across the double bond of the glucal, producing a mixture of [¹⁸F]labeled difluoro-glucose and difluoro-mannose derivatives.[10]

-

Hydrolysis: The acetyl protecting groups were removed by acid hydrolysis.

-

Purification: The final product was purified to yield injectable [¹⁸F]FDG.

Results: This initial method produced [¹⁸F]FDG with a radiochemical yield of approximately 8% and a synthesis time of about 2 hours.[11]

Modern Nucleophilic Synthesis of [¹⁸F]FDG

The electrophilic method has been largely supplanted by a more efficient nucleophilic substitution method.[4]

Objective: To synthesize [¹⁸F]FDG with higher yield and purity through nucleophilic substitution.

Methodology:

-

Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in enriched [¹⁸O]water.

-

Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin (e.g., QMA Sep-Pak). It is then eluted with an acetonitrile (B52724) solution containing a phase transfer catalyst, such as Kryptofix 2.2.2™, and potassium carbonate.[4]

-

Azeotropic Drying: Any residual water is removed by azeotropic distillation with acetonitrile to ensure a dry reaction environment.

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride/Kryptofix complex is reacted with the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile.[4] The [¹⁸F]fluoride ion displaces the triflate leaving group in an Sₙ2 reaction.

-

Hydrolysis: The acetyl protecting groups are removed by either acid or base hydrolysis.

-

Purification: The final [¹⁸F]FDG product is purified using a series of cartridges, typically including an alumina (B75360) and a C18 cartridge, to remove unreacted [¹⁸F]fluoride and organic impurities.[9]

Workflow for modern nucleophilic synthesis of [¹⁸F]FDG.

First Human [¹⁸F]FDG PET Scan (Reivich, Kuhl, Alavi, et al., 1976/1979)

Objective: To measure local cerebral glucose metabolism in humans using [¹⁸F]FDG and a tomographic scanner.[12]

Methodology:

-

Subject Preparation: Normal volunteers were studied.

-

Tracer Administration: An intravenous bolus of [¹⁸F]FDG was administered. The specific activities were approximately 8.8-8.9 mCi/mg at the time of injection.[13]

-

Arterial Blood Sampling: Arterial blood was sampled over a period of 30 to 120 minutes to monitor the plasma concentrations of [¹⁸F]FDG and glucose.[12]

-

PET Imaging: Starting 30 minutes post-injection, a series of brain scans were acquired using an emission tomographic scanner to determine the regional distribution of ¹⁸F activity.[12][13]

-

Data Analysis: A mathematical model was applied to calculate the local cerebral metabolic rate for glucose (LCMRGlc) from the imaging data and arterial blood measurements.[12]

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from the early, pivotal studies on [¹⁸F]FDG.

| Parameter | Value | Reference |

| Radiochemical Purity | > 95% | [14] |

| Radiochemical Yield | ~40% | [14] |

| Synthesis Time | ~15 minutes | [14] |

| Table 1: Synthesis and Quality Control Parameters from an Early Improved [¹⁸F]FDG Synthesis. |

| Organ/Tissue | Local Cerebral Metabolic Rate for Glucose (mg/100g/min) | Reference |

| Visual Cortex | 10.27 | [12] |

| Cerebellar Cortex | 5.79 | [12] |

| Corpus Callosum (White Matter) | 3.64 | [12] |

| Occipital Lobe (White Matter) | 4.22 | [12] |

| Average Gray Matter | 8.05 | [12] |

| Average White Matter | 3.80 | [12] |

| Average Whole Brain | 5.90 | [12] |

| Table 2: Local Cerebral Glucose Consumption in Normal Volunteers from the First Human [¹⁸F]FDG-PET Study. |

| Organ | % Injected Dose per gram (%ID/g) | Reference |

| Tumor | 2.65 (at 60 min) | [15] |

| Table 3: Biodistribution of [¹⁸F]FDG in a Transplantable Rat Tumor Model. |

Regulation of FDG Uptake by Oncogenic Signaling Pathways

The increased glucose metabolism in cancer cells, and thus the uptake of FDG, is driven by the activation of oncogenic signaling pathways. Two of the most critical pathways are the PI3K/Akt and the HIF-1α pathways.

The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is frequently hyperactivated in cancer and plays a central role in promoting glucose uptake and glycolysis.

Mechanism of Action:

-

GLUT1 Translocation: Activated Akt promotes the translocation of the glucose transporter GLUT1 from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose (and FDG).[16][17]

-

Hexokinase Activity: Akt can also stimulate the activity of hexokinase, the enzyme that phosphorylates glucose and FDG, thus enhancing their intracellular trapping.

PI3K/Akt pathway promoting FDG uptake.

The HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is stabilized under hypoxic conditions, which are common in solid tumors. HIF-1α drives the expression of genes that promote adaptation to low oxygen, including many involved in glucose metabolism.

Mechanism of Action:

-

Transcriptional Upregulation: HIF-1α binds to hypoxia-response elements (HREs) in the promoter regions of genes encoding glucose transporters (like GLUT1) and glycolytic enzymes (like hexokinase 2).[8][18] This leads to increased synthesis of these proteins, boosting the cell's capacity for glucose uptake and glycolysis.[8][18]

HIF-1α pathway driving increased FDG uptake.

Conclusion

The discovery and development of this compound as a tracer represent a landmark achievement in medical science, born from a deep understanding of cancer cell metabolism and advancements in radiochemistry and imaging technology. From its initial, low-yield synthesis to the highly efficient automated methods used today, the journey of FDG has transformed our ability to diagnose, stage, and monitor a wide range of diseases, particularly cancer. The foundational experiments and the elucidation of its biochemical and regulatory pathways have not only provided a powerful clinical tool but have also deepened our understanding of the metabolic underpinnings of disease. For researchers and drug development professionals, the story of FDG serves as a powerful example of how fundamental scientific inquiry can lead to profound clinical impact.

References

- 1. Synthesis and biodistribution of 2-deoxy-2-[18F]fluoro-D-glucopyranosyl [18F]fluoride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Expression of hypoxia‐inducible factor 1α, glucose transporter 1, and hexokinase 2 in primary central nervous system lymphoma and the correlation with the biological behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The [18F]fluorodeoxyglucose method for the measurement of local cerebral glucose utilization in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Simple synthesis of F-18-labeled this compound: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cardiac PI3K-Akt Impairs Insulin-Stimulated Glucose Uptake Independent of mTORC1 and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

The Metabolic Journey of 2-Fluoro-2-deoxy-D-glucose (2-FDG) in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 2-Fluoro-2-deoxy-D-glucose (2-FDG) in mammalian cells. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in oncology, metabolism, and molecular imaging. This guide details the transport, phosphorylation, and subsequent metabolic pathways of 2-FDG, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular processes.

Core Principles of 2-FDG Metabolism

This compound (2-FDG), a glucose analog, has become an indispensable tool in biomedical research and clinical diagnostics, particularly in positron emission tomography (PET) imaging. Its utility stems from its unique metabolic behavior within mammalian cells.

Transport into the Cell

Similar to glucose, 2-FDG is transported across the cell membrane by glucose transporters (GLUTs), primarily GLUT1 and GLUT3.[1] The expression levels of these transporters are often elevated in cancer cells to meet their high energy demands, leading to increased 2-FDG uptake.[1] The transport of 2-FDG into the cell is the first key step, represented by the kinetic constant k1 . The reverse transport, out of the cell, is represented by k2 .

Phosphorylation by Hexokinase

Once inside the cell, 2-FDG is phosphorylated by the enzyme hexokinase (primarily hexokinase I and II) to form 2-FDG-6-phosphate (2-FDG-6-P).[2] This phosphorylation, represented by the kinetic constant k3 , traps the molecule within the cell because the newly added phosphate (B84403) group gives it a negative charge, preventing it from diffusing back across the cell membrane.[3]

The "Metabolic Trap" and Its Leaks

The central dogma of 2-FDG metabolism is the "metabolic trap." Because of the fluorine atom at the C-2 position, 2-FDG-6-P cannot be isomerized by phosphoglucose (B3042753) isomerase and thus cannot proceed down the glycolytic pathway.[4] This intracellular accumulation of a radiolabeled probe is the basis for its use in PET imaging.

However, this "trap" is not absolute. The dephosphorylation of 2-FDG-6-P back to 2-FDG by glucose-6-phosphatase (G6Pase) can occur, allowing the molecule to be transported out of the cell.[1][5] This process is represented by the kinetic constant k4 . The activity of G6Pase varies among different cell types and can influence the net accumulation of 2-FDG.[5]

Beyond the Metabolic Trap: Alternative Fates

Recent research has revealed that the metabolic story of 2-FDG is more complex than initially thought. 2-FDG-6-P can be a substrate for other enzymatic pathways, leading to the formation of various metabolites, including:

-

2-FDG-1-phosphate (2-FDG-1-P): Formed by the action of phosphoglucomutase, this metabolite can be a precursor for the synthesis of UDP-2-FDG.

-

UDP-2-FDG: This nucleotide sugar can then be incorporated into glycogen-like structures.

-

2-Deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P): While the exact mechanism is still under investigation, the epimerization of 2-FDG-6-P to FDM-6-P has been observed.[6]

-

2-Deoxy-2-fluoro-gluconate-6-phosphate: This indicates that 2-FDG-6-P can enter the pentose (B10789219) phosphate pathway.

The extent of this downstream metabolism varies significantly between different tissues and cell types.

Quantitative Data on 2-FDG Metabolism

Understanding the quantitative aspects of 2-FDG metabolism is crucial for accurate interpretation of experimental data and imaging studies. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Constants of 2-FDG Transport and Phosphorylation in Mammalian Cells

| Cell Line/Tissue | k1 (min⁻¹) | k2 (min⁻¹) | k3 (min⁻¹) | k4 (min⁻¹) | Reference |

| Rat Brain | 0.102 ± 0.014 | 0.130 ± 0.018 | 0.062 ± 0.008 | ~0 | [7] |

| Various Cancer Cells | Data not consistently available in a comparative format | Data not consistently available in a comparative format | Data not consistently available in a comparative format | Data not consistently available in a comparative format |

Table 2: Kinetic Parameters of Hexokinase for 2-FDG and Glucose

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) |

| Bovine Brain (HK I) | Glucose | 0.03 ± 0.01 | 13.5 ± 1.0 |

| 2-FDG | 0.12 ± 0.02 | 10.8 ± 0.9 | |

| 36B-10 Glioma (HK I) | Glucose | 0.04 ± 0.01 | 12.1 ± 1.2 |

| 2-FDG | 0.15 ± 0.03 | 9.7 ± 1.1 | |

| 36B-10 Glioma (HK II) | Glucose | 0.25 ± 0.05 | 25.0 ± 2.5 |

| 2-FDG | 0.55 ± 0.10 | 20.0 ± 2.0 |

Data adapted from Muzi M, et al. Nucl Med Biol. 2001.

Table 3: Tissue-Specific Metabolism of 2-FDG in Rats (% of Total Intracellular Fluorine Signal)

| Metabolite | Brain | Heart | Liver | Kidney |

| 2-FDG | 9% | 3% | 54% | 43% |

| 2-FDG-6-P | 47% | 69% | 25% | 26% |

| FDM-6-P | 20% | 16% | 7% | 9% |

| Other Metabolites | 24% | 12% | 14% | 22% |

Data represents the distribution of 19F-containing metabolites 90 minutes after 2-FDG administration. "Other Metabolites" includes 2-FDG-1-P, FDM-1-P, UDP-FDG, and UDP-FDM. Data adapted from Southworth R, et al. NMR Biomed. 2003.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic fate of 2-FDG in mammalian cells.

In Vitro 2-FDG Uptake Assay

This protocol describes a basic method for measuring the uptake of radiolabeled 2-FDG in adherent mammalian cells.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

-

[³H]-2-FDG or [¹⁴C]-2-FDG

-

Unlabeled 2-FDG

-

Cytochalasin B (as a negative control for GLUT-mediated transport)

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in complete medium.

-

Cell Starvation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Then, incubate the cells in glucose-free KRH buffer for 1 hour at 37°C to deplete intracellular glucose stores.

-

Initiation of Uptake: Aspirate the starvation buffer. To initiate the uptake, add pre-warmed KRH buffer containing [³H]-2-FDG (typically 0.5-1.0 µCi/mL) and a known concentration of unlabeled 2-FDG (e.g., 10-100 µM). For negative controls, pre-incubate cells with cytochalasin B (e.g., 10 µM) for 30 minutes before adding the 2-FDG solution.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 5-60 minutes). The optimal incubation time should be determined empirically for each cell line.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the 2-FDG solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA or Bradford assay).

-

Data Analysis: Express the 2-FDG uptake as counts per minute (CPM) per milligram of protein or as pmol of 2-FDG per milligram of protein per minute.

HPLC Analysis of 2-FDG and its Metabolites

This protocol outlines a general method for the separation and quantification of 2-FDG and its phosphorylated metabolites using high-performance liquid chromatography (HPLC).

Materials:

-

Cell or tissue extracts containing 2-FDG and its metabolites

-

Perchloric acid (PCA)

-

Potassium hydroxide (B78521) (KOH)

-

HPLC system with a suitable detector (e.g., radioactivity detector for radiolabeled 2-FDG, or a pulsed amperometric detector for unlabeled 2-FDG)

-

Anion-exchange HPLC column (e.g., a strong anion exchange column)

-

Mobile phase A: Deionized water

-

Mobile phase B: High concentration of a salt buffer (e.g., 1 M ammonium (B1175870) formate, pH adjusted)

-

Standards for 2-FDG, 2-FDG-6-P, and other potential metabolites

Procedure:

-

Metabolite Extraction:

-

For cultured cells, rapidly wash the cells with ice-cold PBS and then add ice-cold 0.6 M PCA. Scrape the cells and collect the extract.

-

For tissues, freeze-clamp the tissue in liquid nitrogen, grind to a fine powder, and then homogenize in ice-cold 0.6 M PCA.

-

Centrifuge the PCA extract at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant to a new tube and neutralize with KOH. The precipitation of potassium perchlorate (B79767) will occur.

-

Centrifuge again to remove the potassium perchlorate precipitate. The supernatant contains the extracted metabolites.

-

-

HPLC Analysis:

-

Equilibrate the anion-exchange column with the starting mobile phase conditions (a low percentage of mobile phase B).

-

Inject a known volume of the neutralized metabolite extract onto the column.

-

Elute the metabolites using a gradient of increasing salt concentration (increasing percentage of mobile phase B). A typical gradient might run from 0% to 100% B over 30-40 minutes.

-

Monitor the elution of compounds using the appropriate detector.

-

Identify and quantify the peaks corresponding to 2-FDG and its metabolites by comparing their retention times and peak areas to those of the known standards.

-

-

Data Analysis: Calculate the concentration of each metabolite in the original sample based on the peak areas and the standard curve.

¹⁹F NMR Spectroscopy for 2-FDG Metabolite Analysis

This protocol provides a general workflow for the analysis of non-radioactive 2-FDG and its metabolites in cellular or tissue extracts using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Cell or tissue extracts prepared as described in the HPLC protocol, but starting with a high concentration of unlabeled 2-FDG.

-

D₂O for field locking.

-

A suitable internal standard for quantification (e.g., a known concentration of a fluorinated compound that does not overlap with the expected metabolite signals).

-

High-field NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation:

-

Lyophilize the neutralized metabolite extract to dryness.

-

Reconstitute the dried extract in a known volume of D₂O containing the internal standard.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra at a suitable temperature (e.g., 25°C).

-

Use a pulse sequence with proton decoupling to simplify the spectra and improve sensitivity.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the concentration of the metabolites.

-

-

Data Processing and Analysis:

-

Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

-

Identify the signals corresponding to 2-FDG and its various metabolites based on their characteristic chemical shifts. Published literature can be used as a reference for chemical shift assignments.

-

Quantify the concentration of each metabolite by integrating the corresponding NMR signal and comparing it to the integral of the known concentration of the internal standard.

-

Signaling Pathways and Experimental Workflows

The uptake and metabolism of 2-FDG are tightly regulated by complex signaling networks within the cell. The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and a typical experimental workflow.

PI3K/Akt Signaling Pathway in 2-FDG Uptake

References

- 1. Regulation of glycolysis by the hypoxia-inducible factor (HIF): implications for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. NMR-Based Metabolic Profiling Procedures for Biofluids and Cell and Tissue Extracts | Springer Nature Experiments [experiments.springernature.com]

- 5. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiplexed Single-Cell Measurements of FDG Uptake and Lactate Release Using Droplet Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of different quantification methods for 18F-fluorodeoxyglucose-positron emission tomography studies in rat brains - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Sweet Tooth of Cells: A Technical Guide to 2-Fluoro-2-deoxy-D-glucose for Measuring Glucose Transport Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-deoxy-D-glucose (2-FDG), a structural analog of glucose, serves as a powerful tool for interrogating the intricate kinetics of glucose transport in cellular systems. Its unique biochemical properties—uptake by glucose transporters (GLUTs) and subsequent metabolic trapping—have established it as a cornerstone in fields ranging from fundamental cancer biology to clinical diagnostics with Positron Emission Tomography (PET). This in-depth technical guide provides a comprehensive overview of the principles and methodologies for utilizing 2-FDG to assess glucose transport kinetics. We delve into the core mechanism of 2-FDG as a probe, present detailed experimental protocols for its application in vitro, summarize key quantitative data, and visualize the underlying cellular pathways. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively employ 2-FDG in their studies of cellular metabolism.

Core Principles: The Mechanism of 2-FDG as a Glucose Transport Probe

The utility of 2-FDG as a tracer for glucose uptake is rooted in its close structural resemblance to D-glucose, allowing it to be recognized and transported into the cell by the same family of facilitative glucose transporter proteins (GLUTs). However, a critical modification—the substitution of the hydroxyl group at the C2 position with a fluorine atom—arrests its metabolism after the initial phosphorylation step, leading to its intracellular accumulation. This "metabolic trapping" is the key to its function as a probe.[1]

The process can be broken down into two primary stages:

-

Transport: 2-FDG is transported across the cell membrane down its concentration gradient by various isoforms of GLUT proteins.[1] The expression and activity of these transporters are often altered in disease states, particularly in cancer, making them a key area of investigation.[1]

-

Phosphorylation and Trapping: Once inside the cell, 2-FDG is a substrate for the enzyme Hexokinase (HK), which phosphorylates it to this compound-6-phosphate (2-FDG-6-P).[1][2] Unlike glucose-6-phosphate, which proceeds through glycolysis, 2-FDG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase.[1][2] Furthermore, it is a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it.[1] This effective "trapping" of 2-FDG-6-P within the cell allows its accumulation to serve as a surrogate measure for the rate of glucose transport and phosphorylation.[1][3]

The overall uptake of 2-FDG is therefore dependent on the activity of both glucose transporters and hexokinases.[3]

Key Signaling Pathways in Glucose Transport

The uptake of glucose, and by extension 2-FDG, is tightly regulated by complex signaling pathways that respond to various cellular cues, including growth factor stimulation and energy status. Understanding these pathways is crucial for interpreting 2-FDG uptake data.

Experimental Protocols for In Vitro 2-FDG Uptake Assays

The following protocols provide a general framework for measuring 2-FDG uptake in cultured cells. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Radiolabeled 2-FDG Uptake Assay

This is the traditional and most common method for quantifying glucose uptake.

Materials:

-

Cultured cells (adherent or suspension)

-

Complete culture medium

-

Phosphate-buffered saline (PBS) or Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG or [¹⁴C]2-DG)

-

Unlabeled ("cold") 2-deoxy-D-glucose

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well plates (e.g., 12-well or 24-well)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow for at least 24-48 hours.

-

Glucose Starvation (Optional but Recommended): To enhance the signal, gently wash the cells twice with warm, glucose-free medium or buffer (e.g., PBS). Then, incubate the cells in the same glucose-free medium for a defined period (e.g., 1-3 hours) at 37°C.

-

Treatment (e.g., with inhibitors or stimulators): If applicable, treat the cells with the desired compounds for the specified duration.

-

Initiation of Uptake: Remove the starvation medium and add the uptake solution containing radiolabeled 2-FDG (e.g., 0.5-1.0 µCi/mL) and a known concentration of unlabeled 2-FDG (e.g., 10 µM) in glucose-free buffer. Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

-